molecular formula C8H22NO2PS2 B12656231 Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane CAS No. 27738-95-0

Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane

Cat. No.: B12656231
CAS No.: 27738-95-0
M. Wt: 259.4 g/mol
InChI Key: GOGTWMAGWRFIKQ-UHFFFAOYSA-N
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Description

Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of azanium, butan-2-yloxy groups, and a sulfanylidene-sulfido-lambda5-phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane typically involves the reaction of butan-2-ol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions include maintaining a temperature range of 50-70°C and using an appropriate solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the butan-2-yloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphane compounds.

Scientific Research Applications

Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane
  • This compound analogs
  • Phosphane derivatives with different alkoxy groups

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions

Properties

CAS No.

27738-95-0

Molecular Formula

C8H22NO2PS2

Molecular Weight

259.4 g/mol

IUPAC Name

azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C8H19O2PS2.H3N/c1-5-7(3)9-11(12,13)10-8(4)6-2;/h7-8H,5-6H2,1-4H3,(H,12,13);1H3

InChI Key

GOGTWMAGWRFIKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OP(=S)(OC(C)CC)[S-].[NH4+]

Origin of Product

United States

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